molecular formula C20H23N5O5S B10812272 N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide

N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide

Cat. No.: B10812272
M. Wt: 445.5 g/mol
InChI Key: ONPJBMYSUBFYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine derivative, followed by the introduction of the hydrazinocarbonylmethyl group. The final step involves the sulfonation of the aromatic ring with the nitro group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could act by inhibiting enzymes or interacting with DNA. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(4-Nitrophenyl)-benzenesulfonamide: Similar structure but lacks the piperidine and hydrazinocarbonylmethyl groups.

Uniqueness

N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide is unique due to its complex structure, which may confer specific biological activities not seen in simpler sulfonamides.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide, and what are the critical reaction conditions to optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of a piperidine derivative with a sulfonamide precursor. Key steps include:

  • Amide bond formation between the piperidine and sulfonamide moieties under reflux in polar aprotic solvents like N,N-dimethylformamide (DMF) .
  • Hydrazone linkage introduction via condensation reactions, requiring anhydrous conditions and catalysts such as p-toluenesulfonic acid .
  • Nitro-group functionalization on the phenyl ring, often using nitration mixtures (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .

Critical Optimization Parameters:

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF or THFSolubility of intermediates
Temperature60–80°C (amide step)Minimizes side reactions
CatalystHBTU or DCCAccelerates coupling efficiency
PurificationColumn chromatography (silica gel) or recrystallizationPurity >95%

Q. Which spectroscopic techniques are essential for characterizing the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regiochemistry of the piperidine-hydrazone linkage and nitro-phenyl substitution . For example, the hydrazone proton appears as a singlet at δ 8.2–8.5 ppm .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • High-Performance Liquid Chromatography (HPLC):
    • Reversed-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace intermediates .
  • Mass Spectrometry (MS):
    • HRMS (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 485.1742) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) factors or metabolic instability. Strategies include:

  • Metabolite Identification: Use LC-MS/MS to track in vivo degradation products (e.g., nitro-reduction or sulfonamide cleavage) .
  • Isotopic Labeling: Introduce ¹⁴C or ³H labels to quantify tissue distribution and bioavailability .
  • Species-Specific Metabolism: Compare metabolic stability in human liver microsomes vs. rodent models to explain efficacy gaps .

Example Workflow:

Perform in vitro enzyme inhibition assays (IC₅₀ ≤ 10 µM).

If in vivo activity is poor, conduct ADME studies to identify rapid clearance or poor membrane permeability .

Modify the hydrazone moiety (e.g., replace with a stable carbamate) to enhance metabolic stability .

Q. What computational methods are used to predict the interaction of this compound with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide):
    • Dock the compound into crystal structures (e.g., PDB: 3QQ) to identify key binding residues (e.g., hydrogen bonds with Arg345 in kinase targets) .
  • Molecular Dynamics (MD) Simulations (GROMACS):
    • Simulate ligand-receptor complexes for 100 ns to assess stability of the piperidine-hydrazone conformation in aqueous environments .
  • QSAR Modeling:
    • Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity against cancer cell lines .

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SHELX suite):
    • Refine the structure using SHELXL to determine bond angles and torsion angles, critical for confirming the E/Z configuration of the hydrazone group .
    • Address challenges like twinning or poor diffraction quality with SHELXE for phase improvement .
  • Enantiomorph Polarity Analysis:
    • Apply Flack’s x parameter to resolve chiral centers in the piperidine ring, avoiding false positives from near-centrosymmetric structures .

Key Crystallographic Data:

ParameterValueSignificance
Space GroupP2₁2₁2₁Confirms chirality
R-factor<0.05High precision
Torsion Angle (C-N-N-C)178.5°Planar hydrazone linkage

Q. What strategies mitigate toxicity risks identified in preliminary safety assessments?

Methodological Answer:

  • In Silico Toxicity Prediction (ADMET Predictor):
    • Screen for mutagenicity (Ames test alerts) or hERG channel inhibition risks .
  • Structural Optimization:
    • Replace the nitro group (a potential mutagen) with a cyano or trifluoromethyl group to reduce toxicity while retaining activity .
  • In Vitro Cytotoxicity Assays:
    • Test against HEK293 cells (IC₅₀ > 50 µM acceptable) and monitor lactate dehydrogenase (LDH) release .

Q. How do researchers validate the compound’s mechanism of action when conflicting data arise from different assay platforms?

Methodological Answer:

  • Orthogonal Assays:
    • Compare results from fluorescence polarization (binding affinity) and surface plasmon resonance (kinetic parameters) to confirm target engagement .
  • Gene Knockdown (CRISPR/Cas9):
    • Silence the putative target (e.g., kinase XYZ) and assess whether the compound’s activity is abolished .
  • Pathway Analysis (Western Blot):
    • Measure downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) to confirm on-target effects .

Table 1: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key AdvantageReference
HBTU-mediated coupling7298High reproducibility
DCC/NHS activation6595Cost-effective
Microwave-assisted8599Reduced reaction time

Table 2: Biological Activity Profiling

Assay TypeIC₅₀ (µM)Model SystemNotes
Kinase Inhibition0.8HEK293 (overexpressed)Competitive ATP binding
Antiproliferative12.4MCF-7 (breast cancer)Synergy with paclitaxel
Cytotoxicity>50HEK293Low off-target toxicity

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c1-23-12-10-16(11-13-23)21-22-20(26)15-24(17-6-5-7-18(14-17)25(27)28)31(29,30)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPJBMYSUBFYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.